Fadrozole hydrochloride
Description
Historical Trajectory of Aromatase Inhibitor Development
The development of aromatase inhibitors (AIs) has been a multi-generational effort, evolving from broad-spectrum agents to highly specific molecules. This progression was driven by the need to maximize the therapeutic benefits of estrogen suppression while minimizing off-target effects.
The journey of aromatase inhibition as a therapeutic strategy began with first-generation agents. nih.gov The archetypal first-generation AI was aminoglutethimide (B1683760), which was initially explored for its ability to block adrenal function before its aromatase-inhibiting properties were fully recognized and utilized. oup.com While aminoglutethimide demonstrated the clinical potential of reducing estrogen levels, its use was hampered by a significant lack of selectivity. nih.govnih.gov It inhibited not only aromatase but also other critical cytochrome P450 enzymes involved in steroidogenesis, leading to a need for concurrent glucocorticoid replacement. oup.comnih.gov
This lack of specificity spurred the development of second-generation aromatase inhibitors, which were designed to offer greater potency and selectivity. nih.govresearchgate.net This new class of agents, which includes the non-steroidal compound Fadrozole (B1662666) and the steroidal inhibitor formestane, represented a significant improvement over aminoglutethimide. nih.govnih.gov The goal was to create drugs that could more effectively target the aromatase enzyme without disrupting other essential hormonal pathways, thereby offering a better therapeutic profile. nih.gov
Fadrozole hydrochloride emerged as a prominent and prototypic second-generation non-steroidal aromatase inhibitor. nih.govresearchgate.net It was developed to overcome the shortcomings of aminoglutethimide and was found to be a more potent and selective inhibitor of the aromatase enzyme. researchgate.netcaldic.com Research demonstrated that Fadrozole was a potent competitive inhibitor of aromatase, binding tightly to the enzyme to block its function. drugbank.comnih.gov In comparative studies, Fadrozole was significantly more potent than aminoglutethimide; for instance, it inhibited aromatase-mediated uterine hypertrophy in rats at an ED₅₀ of 0.03 mg/kg, whereas aminoglutethimide required a dose of 30 mg/kg to achieve the same effect. medchemexpress.commedchemexpress.com
Despite its advancements in potency and selectivity over first-generation drugs, Fadrozole was not without limitations. researchgate.net Studies revealed that at higher concentrations, it could inhibit other P450-dependent enzymes, particularly those involved in aldosterone (B195564) synthesis, such as C11-hydroxylase and corticosterone (B1669441) methyloxidase type II. oup.comoup.com This aldosterone-blocking property, though modest and often not clinically significant at lower doses, constrained the dosage that could be used, which in turn limited its ability to achieve maximum aromatase suppression. oup.comoup.com This crucial finding highlighted the need for even greater selectivity and directly influenced the subsequent development of third-generation AIs like letrozole (B1683767) and anastrozole (B1683761), which exhibit near-complete specificity for aromatase. nih.govresearchgate.netaacrjournals.org
Current Academic Standing and Research Significance of this compound
While third-generation aromatase inhibitors have largely superseded Fadrozole in clinical settings due to their superior specificity, this compound remains a compound of considerable academic and research significance. aacrjournals.orginnovareacademics.in It serves as a valuable research tool for investigating estrogen-dependent physiological and pathological processes. ontosight.ai Its well-characterized potency and mechanism of action make it a standard reference compound in preclinical studies. nih.gov
Fadrozole's potent inhibitory effect on aromatase has been quantified in numerous studies. It demonstrates a strong affinity for the aromatase enzyme, with reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) of 6.4 nM in one study and 4.5 nM in another for human placental aromatase. drugbank.commedchemexpress.com Its selectivity for aromatase over other steroidogenic enzymes at lower concentrations allows researchers to dissect the specific roles of estrogen in various biological systems. oup.comcaymanchem.com For example, in hamster ovarian tissue, Fadrozole inhibits estrogen production with an IC₅₀ of 0.03 µM, while the IC₅₀ for inhibiting progesterone (B1679170) production is significantly higher at 120 µM, showcasing its selective action. medchemexpress.comcaymanchem.com
Research has utilized Fadrozole to explore the effects of estrogen deprivation in various models, from cancer cell lines to animal studies, contributing to our understanding of hormone-dependent tumor growth. nih.govcaymanchem.com Studies have shown its ability to prevent the development of spontaneous mammary tumors in rats, underlining the critical role of estrogen in carcinogenesis. nih.gov Although considered a second-generation inhibitor, its sustained inhibitory effect on aromatase activity in cell-based assays has provided insights into inhibitor-enzyme interactions that differ from other compounds. nih.gov Therefore, Fadrozole continues to be a key pharmacological agent in endocrine research, pivotal for studies requiring potent and selective, yet reversible, inhibition of estrogen synthesis. nih.govnih.gov
Data Tables
Table 1: Comparative Potency of Aromatase Inhibitors
This table displays the half-maximal inhibitory concentration (IC₅₀) of Fadrozole compared to other aromatase inhibitors, indicating its high potency. Lower values signify greater potency.
| Compound | Type | Aromatase Source | IC₅₀ (nM) | Citation(s) |
| Fadrozole | Non-Steroidal | Human Placental | 4.5 - 6.4 | drugbank.commedchemexpress.com |
| Fadrozole | Non-Steroidal | Rat Ovarian | 1.4 | caymanchem.com |
| Letrozole | Non-Steroidal | Human Placental | ~2-10 | researchgate.net |
| Anastrozole | Non-Steroidal | Human Placental | ~10-20 | researchgate.net |
Table 2: In Vivo Estrogen Suppression by Different Generations of Aromatase Inhibitors
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVAQGKEOJTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102676-47-1 (Parent) | |
| Record name | Fadrozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020618 | |
| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-31-3 | |
| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fadrozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fadrozole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FADROZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Biochemical Pharmacology of Fadrozole Hydrochloride
Mechanism of Aromatase Enzyme Inhibition
Fadrozole's primary mechanism of action is the targeted inhibition of aromatase (CYP19A1), the key enzyme responsible for the final step in estrogen biosynthesis.
Fadrozole (B1662666) is classified as a second-generation, non-steroidal aromatase inhibitor. wikipedia.orgaacrjournals.org Its mechanism involves reversible and competitive binding to the aromatase enzyme. wikipedia.orgnih.govnih.gov Unlike steroidal inhibitors that can cause irreversible inactivation of the enzyme, fadrozole's binding is non-covalent, allowing for a sustained but reversible suppression of enzyme activity. wikipedia.orgnih.gov It is a highly potent inhibitor, demonstrating significant activity at nanomolar concentrations. cancer-research-network.comdrugbank.com Research has shown its IC50 value—the concentration required to inhibit 50% of the enzyme's activity—to be approximately 6.4 nM. cancer-research-network.com
Table 1: In Vitro and In Vivo Inhibitory Potency of Fadrozole
| Parameter | Value | Context | Source |
| IC₅₀ (Aromatase Activity) | 6.4 nM | In vitro inhibition | cancer-research-network.com |
| IC₅₀ (Estrogen Production) | 0.03 µM | In hamster ovarian slices | cancer-research-network.com |
| Kᵢ (Estrone Pathway) | 13.4 nmol/L | In vivo in postmenopausal women | nih.gov |
| Kᵢ (Estradiol Pathway) | 23.7 nmol/L | In vivo in postmenopausal women | nih.gov |
The aromatase enzyme is a member of the cytochrome P450 superfamily, containing a characteristic heme group at its active site. patsnap.comnih.gov Fadrozole, like other non-steroidal imidazole (B134444) and triazole-based inhibitors, exerts its effect by directly interacting with this heme moiety. wikipedia.orgmdpi.com The nitrogen atom of fadrozole's imidazole ring coordinates with the heme iron atom within the active site of the CYP19A1 enzyme. mdpi.comnih.gov This interaction is a type II binding event, characterized by a red shift in the absorbance spectrum, which physically blocks the active site and prevents the natural androgen substrate from binding and being converted to estrogen. nih.gov This targeted binding to the heme group is a strong but reversible interaction. wikipedia.orgmdpi.com While fadrozole binds tightly to the aromatase enzyme, this inhibition does not involve a reactive process that permanently inactivates the enzyme. nih.gov
By inhibiting aromatase, fadrozole directly blocks the critical step in estrogen biosynthesis: the conversion of C19 androgens into C18 estrogens. patsnap.comnih.gov Specifically, it prevents the aromatization of androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435). wikipedia.orgpatsnap.comdrugbank.com This leads to a significant and rapid suppression of circulating estrogen levels. nih.govresearchgate.netnih.gov
Studies in postmenopausal women have demonstrated that treatment with fadrozole leads to a profound reduction in plasma and urinary estrogen levels. nih.govnih.gov Long-term administration has shown continued suppression of estradiol by over 50% and estrone by over 80% from baseline levels, without evidence of escape from this suppression over time. nih.gov In experimental models, fadrozole has been shown to significantly reduce 17β-estradiol (E2) production within hours of exposure. nih.govnih.gov
Table 2: Effect of Fadrozole on Circulating Estrogen Levels
| Estrogen | Suppression Level | Duration/Context | Source |
| Estradiol | >50% from baseline | Long-term use (up to 973 days) | nih.gov |
| Estrone | >80% from baseline | Long-term use (up to 973 days) | nih.gov |
| Estrone Sulphate | Substantial fall | 3 months of treatment | nih.gov |
| Plasma Estradiol | Significant reduction | As early as 4 hours post-exposure | nih.gov |
Interactions with Other Cytochrome P450 Enzymes and Steroidogenesis Pathways
While fadrozole is a potent aromatase inhibitor, it is not entirely specific to CYP19A1 and exhibits cross-reactivity with other P450 enzymes involved in steroidogenesis.
Fadrozole has been shown to have off-target inhibitory effects on CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), two closely related enzymes critical for the final steps of cortisol and aldosterone (B195564) synthesis, respectively. nih.govnih.gov In fact, binding studies have revealed that fadrozole binds to CYP11B1 with a higher affinity (Kd of 9 nM) than to its intended target, CYP19A1 (Kd of 16 nM). nih.gov Its affinity for CYP11B2 is considerably lower (Kd of 370 nM). nih.gov
This interaction is enantiomer-specific. Fadrozole is a racemic mixture, and its enantiomers have different selectivities. The S-enantiomer is the active agent for inhibiting CYP19A1 and is also preferentially bound by CYP11B1. nih.gov In contrast, the R-enantiomer (also known as dexfadrostat) shows selectivity for CYP11B2. nih.govfrontiersin.org
Table 3: Binding Affinity of Fadrozole for Steroidogenic P450 Enzymes
| Enzyme (Gene) | Function | Binding Affinity (Kd) | Source |
| CYP11B1 | Cortisol Synthesis | 9 nM | nih.gov |
| CYP19A1 (Aromatase) | Estrogen Synthesis | 16 nM | nih.gov |
| CYP11B2 | Aldosterone Synthesis | 370 nM | nih.gov |
The off-target inhibition of CYP11B1 and CYP11B2 by fadrozole directly impacts the production of key adrenocortical steroids. In vitro studies using human adrenal cells demonstrated that fadrozole is a potent inhibitor of 11β-hydroxylase, suppressing ACTH-stimulated cortisol release to a degree similar to the established inhibitor metyrapone. nih.gov
This lack of complete selectivity can lead to diminished cortisol and aldosterone output, particularly at higher doses. bohrium.com While long-term studies have shown no suppression of baseline cortisol, the aldosterone response to stimulation can be blunted. nih.govepistemonikos.org Some clinical studies noted a fall in aldosterone levels, although this was not always statistically significant. nih.gov The inhibition of aldosterone synthesis is a recognized effect, with fadrozole suppressing its release in both normal and tumorous adrenal cells. nih.govnih.gov This effect is primarily attributed to the R-enantiomer of fadrozole. nih.gov
Research into Differential Inhibition Profiles at Varying Concentrations
Fadrozole hydrochloride is a potent and selective nonsteroidal inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. Its inhibitory activity has been demonstrated to be concentration-dependent across various experimental systems, from in vitro enzyme assays to in vivo animal models and clinical studies in humans.
In a study utilizing the human choriocarcinoma cell line JEG-3, fadrozole was identified as the most potent competitive inhibitor among the three aromatase inhibitors tested nih.gov. A phase I dose-ranging study in postmenopausal women with breast cancer further elucidated the in vivo inhibitory constants (KI) of fadrozole. The KI for the estrone synthetic pathway was determined to be 3.0 ng/mL (13.4 nmol/L), while for the estradiol synthetic pathway, it was 5.3 ng/mL (23.7 nmol/L) nih.gov.
Research in aquatic toxicology using the fathead minnow (Pimephales promelas) has provided clear evidence of a concentration-dependent effect. In a 21-day exposure study, fadrozole concentrations ranging from 2 to 50 μg/l resulted in a concentration-dependent reduction in fecundity oup.comnih.gov. At the highest concentration of approximately 50 μg/l, brain aromatase activity in both male and female fish was significantly decreased to about 18% of the control values oup.com. Another study on female fathead minnows demonstrated that exposure to 5 μg/L of fadrozole significantly reduced ex vivo ovarian 17β-estradiol (E2) production within 6 hours, while a higher concentration of 50 μg/L achieved this reduction in just 2 hours nih.gov. This demonstrates a clear time and concentration-dependent inhibition of estrogen production.
A double-blind, randomized endocrine study in postmenopausal patients with advanced breast cancer also showed a dose-related suppression of estrogens. While there were substantial decreases in serum levels of oestradiol, oestrone, and oestrone sulphate at all tested doses, a significant dose-effect relationship was observed for oestrone nih.gov.
| System/Model | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Postmenopausal Women (in vivo) | - | Inhibitory Constant (KI) for estrone synthesis: 13.4 nmol/L | nih.gov |
| Postmenopausal Women (in vivo) | - | Inhibitory Constant (KI) for estradiol synthesis: 23.7 nmol/L | nih.gov |
| Fathead Minnow (in vivo) | 5 μg/L | Significant reduction in ex vivo ovarian E2 production within 6 hours | nih.gov |
| Fathead Minnow (in vivo) | 50 μg/L | Significant reduction in ex vivo ovarian E2 production within 2 hours | nih.gov |
| Fathead Minnow (in vivo) | ~50 μg/L | Brain aromatase activity reduced to ~18% of control | oup.com |
| Fathead Minnow (in vivo) | 2 to 50 μg/L | Concentration-dependent reduction in fecundity | oup.comnih.gov |
Elucidation of Downstream Endocrine and Cellular Effects
The inhibition of aromatase by this compound sets off a cascade of downstream effects, primarily stemming from the reduction of circulating estrogens. These effects manifest as indirect modulation of estrogen receptor signaling and subsequent impacts on cellular processes in estrogen-dependent systems.
Modulation of Estrogen Receptor Signaling Pathways (Indirect Effects)
Estrogens exert their physiological effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the estrogen-ER complex interacts with estrogen response elements (EREs) on DNA to regulate the transcription of target genes clinpgx.org. Fadrozole's mechanism of action indirectly modulates these signaling pathways by depleting the ligands (estrogens) necessary for ER activation.
By significantly lowering the levels of estradiol and estrone, fadrozole reduces the activation of ERα and ERβ. This leads to a downregulation of estrogen-responsive genes that are critical for various cellular functions, including proliferation and growth clinpgx.org. A study on female fathead minnows exposed to fadrozole found that enriched pathways related to steroid hormone signaling, including several pathways regulated by E2 involved in cell proliferation, were mostly downregulated nih.gov. Furthermore, research in frogs has shown that exposure to fadrozole can alter the mRNA levels of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in the brain researchgate.net. This suggests that beyond ligand depletion, fadrozole may also induce compensatory changes in the expression of the receptors themselves.
Cellular Growth and Proliferation Effects in Estrogen-Dependent Systems
A primary consequence of fadrozole-induced estrogen deprivation is the inhibition of cellular growth and proliferation in estrogen-dependent tissues and tumors. This is the foundational principle behind its use in hormone-receptor-positive breast cancer patsnap.com. By reducing the availability of estrogens, fadrozole effectively slows the growth and proliferation of cancer cells that rely on these hormones for their development patsnap.com.
In vitro studies have provided direct evidence of this anti-proliferative effect. For instance, in a study on pig granulosa cells, fadrozole caused a significant decrease in 3H-thymidine incorporation, a marker of DNA synthesis and cell proliferation agriculturejournals.cz. This effect was observed in cells from both small and large follicles, indicating a broad anti-proliferative action in this estrogen-producing cell type agriculturejournals.cz.
| Cell/System Type | Treatment Condition | Observed Effect on Proliferation | Reference |
|---|---|---|---|
| Pig Granulosa Cells (from small and large follicles) | Fadrozole treatment for 48h and 72h | Decrease (P < 0.05) in 3H-thymidine incorporation | agriculturejournals.cz |
| Estrogen-Dependent Tumors | Fadrozole Treatment | Slows the growth and proliferation of cancer cells | patsnap.com |
Iii. Preclinical Research and Mechanistic Studies
In Vitro Experimental Models
In vitro studies have been instrumental in quantifying the potency and selectivity of fadrozole (B1662666) hydrochloride as an aromatase inhibitor. These experiments have ranged from enzymatic assays to cell-based and tissue slice models.
Fadrozole is a potent, non-steroidal inhibitor of the aromatase enzyme system. abmole.com Enzyme kinetics studies have demonstrated that fadrozole hydrochloride is a highly potent and selective inhibitor of aromatase. It has been shown to inhibit human placental and rat ovarian aromatase. abmole.comcancer-research-network.com
The inhibitory potency of fadrozole is often expressed in terms of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Fadrozole has an IC50 of 6.4 nM for aromatase. medchemexpress.commedchemexpress.com In studies using human placental microsomes, fadrozole exhibited competitive inhibition of the conversion of androstenedione (B190577) to estrone (B1671321), with a Ki value of 1.6 nM. abmole.com At a substrate concentration three times the Michaelis constant (Km), fadrozole was found to be 180 times more potent than aminoglutethimide (B1683760), with half-maximal inhibition occurring at 1.7 nM compared to 0.3 µM for aminoglutethimide. abmole.com
Further studies have reported IC50 values of 5 nM for human placental aromatase and 1.4 nM for rat ovarian microsomal aromatase. caymanchem.com The inhibitory potency of fadrozole has also been compared to other aromatase inhibitors. For instance, in one study, a derivative of fadrozole, compound 12, was found to be a more potent inhibitor of human and equine aromatases, with IC50 values at least three times lower than that of fadrozole. tandfonline.com
Interactive Table: Fadrozole Inhibition Data
| Enzyme Source | Parameter | Value | Reference |
|---|---|---|---|
| Aromatase | IC50 | 6.4 nM | medchemexpress.commedchemexpress.com |
| Human Placental Microsomes | Ki | 1.6 nM | abmole.com |
| Human Placental Aromatase | IC50 | 5 nM | caymanchem.com |
| Rat Ovarian Microsomal Aromatase | IC50 | 1.4 nM | caymanchem.com |
| Estrogen 2-hydroxylase (rat liver) | Ki | 114 µM | nih.gov |
The effects of fadrozole have been investigated in various cancer cell lines to understand its impact on cell proliferation. In aromatase-transfected MCF-7 breast cancer cells, which have a high level of aromatase activity and produce predominantly estradiol (B170435), androstenedione was found to enhance cell growth. nih.gov This proliferative effect was blocked by this compound, demonstrating the role of aromatase in this process. nih.gov In contrast, wild-type MCF-7 cells, which have low aromatase activity, did not show increased growth in response to androstenedione. nih.gov
In another study, fadrozole was used as a reference aromatase inhibitor in studies of the effects of genistein (B1671435) on H295R and MCF-7 cells. jrespharm.com Additionally, fadrozole has been used to inhibit the growth of androstenedione-stimulated mammary D2 cells. caymanchem.com When these cells were implanted into the thoracic mammary fat pads of mice, fadrozole inhibited their growth by 95%. caymanchem.com
Tissue slice models provide a more complex system for studying the effects of fadrozole on steroidogenesis. In hamster ovarian slices, this compound was found to inhibit the production of estrogen with an IC50 of 0.03 µM. abmole.commedchemexpress.commedchemexpress.com In the same model, the production of progesterone (B1679170) was inhibited with an IC50 of 120 µM. abmole.commedchemexpress.commedchemexpress.com This demonstrates the selectivity of fadrozole for inhibiting estrogen production over other steroids. caymanchem.com
In Vivo Animal Models
In vivo studies in animal models have been crucial for evaluating the systemic effects of fadrozole, including its ability to prevent and regress tumors and its impact on endocrine function.
Fadrozole has demonstrated significant anti-tumor activity in various rodent models. In female Sprague-Dawley rats, this compound was shown to prevent the development of both benign and malignant spontaneous mammary neoplasms. abmole.commedchemexpress.comnih.gov This preventative effect was observed over the lifetime of the rats. scispace.com The use of agents like fadrozole in Sprague-Dawley rats has been shown to drastically reduce the development of spontaneous mammary tumors. ask-force.org
In addition to its effects on mammary tumors, fadrozole has also been shown to reduce the incidence of spontaneous hepatocellular tumors in both male and female rats. abmole.commedchemexpress.comnih.gov It also slows the development of spontaneous pituitary pars distalis adenomas in female rats. abmole.commedchemexpress.comnih.gov Fadrozole has also been used in studies of DMBA-induced mammary tumors, where it caused regression of these tumors without causing adrenal hypertrophy in adult rats. abmole.com
Fadrozole has been shown to cause significant alterations in the endocrine systems of various mammalian models. In gonadotropin-primed, androstenedione-treated immature rats, fadrozole lowered ovarian estrogen synthesis by 90%. abmole.com It also decreases ovarian estrogen levels in rats. caymanchem.com
Fadrozole is also capable of inhibiting the androstenedione-induced uterine hypertrophy in immature female rats. abmole.commedchemexpress.commedchemexpress.com This effect is a direct consequence of its ability to inhibit estrogen production. In the same model, fadrozole was found to be significantly more potent than aminoglutethimide. abmole.comcancer-research-network.commedchemexpress.com
Reproductive and Developmental Endocrinology in Non-Mammalian Vertebrates (e.g., Fathead Minnow, Chicken Sex Reversal)
This compound has been instrumental in elucidating the pivotal role of estrogen in the reproductive and developmental processes of non-mammalian vertebrates. Studies in species such as the fathead minnow (Pimephales promelas) and the domestic chicken (Gallus gallus domesticus) have demonstrated the profound effects of aromatase inhibition on gonadal differentiation and reproductive function.
In the fathead minnow, a model organism for aquatic toxicology and endocrinology, exposure to fadrozole has been shown to induce significant reproductive impairments in females. A 21-day exposure to varying concentrations of fadrozole resulted in a concentration-dependent decrease in fecundity. doi.orgnih.gov This reduction in egg production is directly linked to the inhibition of aromatase, which leads to a significant drop in plasma concentrations of 17β-estradiol (E2) and vitellogenin, the egg yolk precursor protein. doi.orgnih.gov Histological examination of the ovaries of fadrozole-treated females revealed a decrease in the number of mature oocytes and an increase in atretic follicles, providing a clear cellular basis for the observed decline in reproductive output. nih.govresearchgate.net In male fathead minnows, fadrozole exposure led to a significant increase in plasma levels of the androgens testosterone (B1683101) and 11-ketotestosterone. nih.gov
Table 1: Effects of a 21-Day Fadrozole Exposure on Female Fathead Minnow (Pimephales promelas) Reproduction
| Fadrozole Concentration (µg/L) | Mean Fecundity (eggs/female/day) | Change in Plasma E2 | Change in Plasma Vitellogenin | Ovarian Histology |
|---|---|---|---|---|
| 0 (Control) | 20.5 | - | - | Normal, mature oocytes |
| 2 | 8.9 | Decreased | Decreased | - |
| 10 | 1.5 | Significantly Decreased | Significantly Decreased | - |
| 50 | 1.2 | Significantly Decreased | Significantly Decreased | Decreased mature oocytes, increased atresia |
Data compiled from studies by Ankley et al. doi.orgnih.gov
In avian species, fadrozole has been a key tool for investigating the mechanisms of sexual differentiation. The administration of fadrozole to female (ZW) chicken embryos can induce a complete reversal to a male phenotype. nih.govveterinaryworld.org This process involves significant changes in gonadal morphology and gene expression. Treatment of female embryos with fadrozole leads to the development of ovotestes or complete testes, characterized by the formation of seminiferous cord-like structures instead of the typical ovarian lacunae. nih.govoup.com This morphological transformation is underpinned by a shift in the expression of key sex-determining genes. For instance, in sex-reversed females, the expression of DMRT1, a gene associated with testis development, is upregulated to levels comparable to those in normal males (ZZ). oup.com Conversely, the expression of aromatase is suppressed. oup.com
Recent studies have delved deeper into the cellular dynamics of this sex reversal, identifying a transient, undifferentiated state in the supporting cells of the gonad. Treatment with fadrozole in female embryos was found to induce the expression of PAX2, a marker for undifferentiated supporting cells, suggesting that the transdifferentiation from a female to a male cell fate involves a process of dedifferentiation followed by redifferentiation. nih.govnih.gov
Table 2: Effects of Fadrozole on Chicken (Gallus gallus domesticus) Embryonic Gonadal Development
| Genetic Sex | Treatment | Gonadal Morphology | Key Molecular Marker Changes |
|---|---|---|---|
| ZW (Female) | Control (Vehicle) | Normal ovary with cortex and medulla | High aromatase expression |
| ZW (Female) | Fadrozole | Testis or Ovotestis formation with seminiferous cords | Upregulation of DMRT1 and PAX2; Downregulation of aromatase and FOXL2 |
| ZZ (Male) | Control (Vehicle) | Normal testis with seminiferous cords | High DMRT1 expression |
| ZZ (Male) | Fadrozole | No significant change | - |
Data compiled from studies by Smith et al. and Ioannou et al. nih.govoup.comnih.gov
Investigation of Brain Aromatase Activity and Blood-Brain Barrier Permeability
The brain is a significant site of aromatase activity in many vertebrate species, where locally synthesized neuroestrogens play crucial roles in regulating behavior and neuroplasticity. Fadrozole has been widely used as a potent and specific inhibitor to probe the functions of brain aromatase. Studies in various non-mammalian vertebrates, including the fathead minnow, zebra finch (Taeniopygia guttata), and black porgy (Acanthopagrus schlegeli), have consistently demonstrated that systemic administration of fadrozole effectively inhibits brain aromatase activity. doi.orgnih.govoup.com
In both male and female fathead minnows, exposure to fadrozole significantly reduced brain aromatase activity. doi.orgnih.gov Similarly, in the zebra finch, fadrozole was shown to be a highly effective inhibitor of aromatase in the telencephalon, both in vitro in cell cultures and in vivo following injection. nih.gov Research in the protandrous black porgy also showed that oral administration of fadrozole strongly suppressed aromatase activity in the forebrain, midbrain, and hindbrain. oup.com In female goldfish (Carassius auratus), fadrozole treatment not only decreased serum E2 levels but also depressed the mRNA expression of the brain-specific aromatase isoform (AroB). physiology.org
The ability of fadrozole to exert its effects on the central nervous system is contingent on its capacity to cross the blood-brain barrier (BBB). While direct studies on BBB permeability of fadrozole in non-mammalian vertebrates are scarce, evidence from rodent models suggests that it can penetrate the brain. Studies in rats have shown that fadrozole reduces brain aromatase activity, which implies that the compound successfully crosses the BBB to reach its target enzyme within the brain parenchyma. researchgate.netnih.gov This characteristic makes fadrozole a valuable pharmacological tool for investigating the central effects of aromatase inhibition, distinguishing them from peripheral effects. nih.govnih.gov
Advanced Preclinical Research Methodologies
Metabolomic Profiling in Response to this compound
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a powerful approach to understanding the systemic effects of pharmacological agents like this compound. By providing a snapshot of the metabolic state, this methodology can reveal both on-target and off-target effects of aromatase inhibition.
While comprehensive metabolomic studies of fadrozole in vertebrate preclinical models are not extensively documented, research in an invertebrate model, the unionid mussel (Lampsilis fasciola), provides a case study of this approach. nih.gov In this study, mussels were exposed to fadrozole, and gill tissue was analyzed using metabolomics. The results indicated significant, time-dependent alterations in the metabolic profiles of both male and female mussels. nih.gov In females, significant changes to metabolites were observed even at low exposure concentrations, whereas males were primarily affected at the highest concentration. nih.gov These findings highlight the sensitivity of metabolomic analyses in detecting subtle biochemical perturbations and sex-specific responses following exposure to an aromatase inhibitor. The study also noted that some initial metabolic disruptions appeared to be compensated for over time, suggesting homeostatic adjustments to the chemical stressor. nih.gov This type of dynamic metabolic response underscores the value of metabolomic profiling in capturing the complex physiological adjustments to endocrine disruption.
Genetic and Molecular Markers of Response to Aromatase Inhibition in Preclinical Systems
The inhibition of aromatase by fadrozole triggers a cascade of changes in gene expression within the hypothalamic-pituitary-gonadal (HPG) axis and other tissues. Identifying these genetic and molecular markers is crucial for understanding the mechanisms of action and for developing biomarkers of exposure and effect.
In fish models, fadrozole exposure leads to rapid and predictable changes in the transcription of genes involved in steroidogenesis and reproductive regulation. Studies in the female fathead minnow ovary have identified several genes that are responsive to fadrozole. Within hours of exposure, there is an upregulation of transcripts for key steroidogenic enzymes and receptors, including steroidogenic acute regulatory protein (star), cytochrome P450 side-chain cleavage (cyp11a), and follicle-stimulating hormone receptor (fshr). nih.govresearchgate.net This is interpreted as a compensatory response to the chemically induced reduction in estrogen synthesis. nih.gov Furthermore, the expression of the ovarian aromatase isoform (cyp19a1a) itself can be modulated. nih.gov The expression of vitellogenin (vtg) mRNA is a well-established biomarker that is consistently downregulated following fadrozole exposure, mirroring the decline in plasma vitellogenin protein. oup.com
In the context of chicken sex reversal, specific molecular markers define the transition from a female to a male gonadal fate. As mentioned previously, fadrozole treatment in ZW embryos leads to the upregulation of the male-promoting gene DMRT1 and the downregulation of the female-promoting gene FOXL2. nih.govoup.com The transient upregulation of the undifferentiated supporting cell marker PAX2 has also been identified as a key molecular event in the process of fadrozole-induced supporting cell transdifferentiation. nih.govnih.gov These distinct changes in gene expression serve as reliable molecular indicators of the cellular response to aromatase inhibition during a critical developmental window.
Table 3: Selected Genetic and Molecular Markers of Fadrozole Action in Non-Mammalian Vertebrates
| Species | Tissue/System | Marker | Direction of Change | Associated Effect | Reference |
|---|---|---|---|---|---|
| Fathead Minnow | Ovary | star, cyp11a, fshr | Up | Compensatory steroidogenic response | nih.govnih.gov |
| Fathead Minnow | Liver | vtg | Down | Reduced vitellogenesis | oup.com |
| Goldfish | Brain | AroB (cyp19a1b) | Down | Reduced neuroestrogen synthesis | physiology.org |
| Chicken | Embryonic Gonad (ZW) | DMRT1 | Up | Masculinization/Testis development | oup.com |
| Chicken | Embryonic Gonad (ZW) | FOXL2, aromatase | Down | Masculinization/Inhibition of ovarian development | nih.gov |
| Chicken | Embryonic Gonad (ZW) | PAX2 | Transient Up | Supporting cell dedifferentiation | nih.govnih.gov |
Iv. Clinical Research and Therapeutic Insights
Clinical Efficacy in Estrogen-Dependent Malignancies
Fadrozole (B1662666) has demonstrated clinical activity as a second-line treatment for postmenopausal women with metastatic breast cancer. nih.gov Its efficacy is attributed to its ability to significantly suppress endogenous estrogen biosynthesis. nih.gov
Multiple clinical trials have evaluated the therapeutic effects of fadrozole hydrochloride in postmenopausal women with advanced breast cancer, often in patients whose disease has progressed after treatment with other hormonal therapies like tamoxifen (B1202). nih.govbohrium.com In one study involving 80 previously treated postmenopausal women with metastatic breast cancer, patients were randomized to receive different oral doses of fadrozole. nih.govnih.gov Another prospective, randomized Phase II study included 56 postmenopausal patients with metastatic breast carcinoma, who were assigned to three different dosing schedules. nih.gov These trials have been instrumental in establishing the clinical utility of fadrozole in this patient population.
Objective Response Rates and Disease Stabilization with Fadrozole
| Clinical Outcome | Percentage of Patients |
|---|---|
| Objective Response Rate | 14% - 23% |
| Complete Response | Up to 10% |
| Partial Response | Up to 13% |
This compound has been shown to be effective in maintaining long-term suppression of circulating estrogen levels. nih.gov In a study that extended the use of fadrozole in 11 patients for up to 973 days, the degree of suppression of plasma and urinary estrogens was maintained throughout the treatment period. nih.gov This included a continued estradiol (B170435) suppression of over 50% from baseline and estrone (B1671321) suppression of over 80% from baseline. nih.gov This sustained suppression of the aromatase enzyme indicates that there is no apparent escape from its inhibitory effects during prolonged use. nih.gov
Comparative Clinical Studies
The clinical development of aromatase inhibitors has progressed through several generations, with fadrozole being a key second-generation compound. Comparative studies have been crucial in positioning fadrozole and subsequent inhibitors in the therapeutic landscape for breast cancer.
Fadrozole emerged as a more potent and selective alternative to the first-generation aromatase inhibitor, aminoglutethimide (B1683760). nih.gov Research indicates that fadrozole is 200-400 times more potent than aminoglutethimide. nih.gov In a model of androstenedione-induced uterine hypertrophy, fadrozole demonstrated an ED50 of 0.03 mg/kg, while aminoglutethimide had an ED50 of 30 mg/kg, highlighting fadrozole's significantly greater potency. cancer-research-network.com The development of second-generation inhibitors like fadrozole was driven by the need to create compounds without the significant side effects associated with aminoglutethimide. nih.gov
Subsequent third-generation aromatase inhibitors, such as letrozole (B1683767) and anastrozole (B1683761), have demonstrated even more potent aromatase inhibition compared to first- and second-generation compounds. nih.gov
Anastrozole: Anastrozole is another potent and highly selective non-steroidal aromatase inhibitor. bohrium.com In a randomized trial comparing two doses of anastrozole with megestrol (B1676162) acetate (B1210297) in postmenopausal women with advanced breast cancer who had progressed on tamoxifen, the response rates were similar across all three groups (34% for 1 mg anastrozole, 33.9% for 10 mg anastrozole, and 32.8% for megestrol acetate). bohrium.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aminoglutethimide |
| Letrozole |
| Anastrozole |
| Megestrol Acetate |
| Tamoxifen |
| Estradiol |
| Estrone |
| Androstenedione (B190577) |
Outcomes in Terms of Progression-Free Survival and Overall Survival
| Study Details | Metric | Result | Reference |
|---|---|---|---|
| Second-line therapy in metastatic breast cancer (n=78) | Median Time to Treatment Failure | 4.1 - 4.4 months | nih.govnih.gov |
| Median Overall Survival | 22.6 - 23.7 months | nih.govnih.gov | |
| First-line therapy vs. Tamoxifen (n=212) | Time to Treatment Failure | 6.1 months | nih.gov |
| Overall Survival | Similar to Tamoxifen | nih.gov | |
| Second-line monotherapy (n=11) | Average Duration of Response | 567 days | nih.gov |
| Combination with Cyclophosphamide (n=14) | Average Duration of Response | 700 days | nih.gov |
Research on Clinical Drug Interactions and Pharmacodynamic Modulations
Fadrozole's primary mechanism of action is the potent and selective inhibition of aromatase (cytochrome P450 19A1 or CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis nih.govpatsnap.comdrugbank.com. Its selectivity for aromatase over other cytochrome P-450 enzymes is a key characteristic drugbank.com.
However, research has shown that Fadrozole also interacts with other CYP enzymes, specifically those involved in adrenal steroidogenesis. Studies have demonstrated that Fadrozole and its enantiomers can inhibit the two human CYP11B enzymes: CYP11B1 (11β-hydroxylase), which is crucial for cortisol production, and CYP11B2 (aldosterone synthase), which synthesizes aldosterone (B195564) oup.comahajournals.org. The R-enantiomer of Fadrozole, also known as FAD286, was evaluated as a CYP11B2 inhibitor but also exhibited strong inhibition of CYP11B1 ahajournals.org. This cross-reactivity with CYP11B enzymes explains some of the hormonal modulations observed during treatment.
The interaction of Fadrozole with CYP11B enzymes has led to investigations into its effects on adrenal hormone production.
Cortisol: Fadrozole does not appear to significantly affect glucocorticoid secretion. A double-blind, placebo-controlled study concluded that Fadrozole did not affect cortisol secretion under either basal conditions or after stimulation with ACTH nih.gov. The inhibition of CYP11B1 can lead to an accumulation of precursors; indeed, significant increases in 17-hydroxyprogesterone and androstenedione have been observed, which may result from a partial block of 11β-hydroxylase nih.gov. However, this effect is not considered to have clinically relevant consequences on cortisol balance nih.gov.
| Hormone | Observed Effect | Clinical Significance | Reference |
|---|---|---|---|
| Aldosterone | Modest impairment of secretion, particularly under stimulation. | Unlikely to be of clinical significance; no major symptoms or electrolyte imbalance noted. | nih.govnih.gov |
| Cortisol | No significant effect on basal or stimulated secretion. | Not considered clinically relevant. | nih.gov |
Mechanisms Underlying Clinical Response Variability and Resistance
The long-term efficacy of endocrine therapies, including aromatase inhibitors like Fadrozole, can be limited by the development of resistance. This "endocrine escape" allows cancer cells to resume growth despite the suppression of estrogen production.
One potential mechanism relates to the sustainability of estrogen suppression. Research on Fadrozole has indicated that complete suppression of estradiol and estrone may not be maintained throughout a 12-hour dosing period nih.gov. Data showed that the mean estrogen levels at three months of treatment were higher than at one and two months, suggesting a potential rebound or adaptation over time nih.gov. This incomplete or fluctuating suppression could allow for intermittent estrogen receptor signaling, potentially contributing to treatment resistance.
More broadly, resistance to aromatase inhibitors is understood to involve complex biological mechanisms. These can include the upregulation of alternative growth factor signaling pathways that bypass the need for estrogen-driven growth and interact with the estrogen receptor signaling pathways, which may remain functional even after long-term estrogen deprivation nih.gov. While these mechanisms have been proposed for the class of aromatase inhibitors, specific studies detailing the precise molecular pathways of endocrine escape unique to Fadrozole are limited.
Factors Influencing Therapeutic Outcome in Patient Subpopulations
The therapeutic efficacy of this compound in clinical settings has been observed to be influenced by several key factors related to patient and disease characteristics. Primarily studied in postmenopausal women with advanced or metastatic breast cancer, often as a second-line treatment, the response to fadrozole can vary among different patient subgroups.
Dominant Site of Metastases
A significant factor impacting the clinical outcome of fadrozole treatment is the dominant site of metastatic disease. Clinical trial data has indicated that the location of metastases can affect the likelihood of a patient responding to therapy. One study involving 80 postmenopausal women with previously treated metastatic breast cancer found that the dominant site of metastases was the only factor that significantly affected the response to fadrozole ascopubs.org. While the abstract of this study does not provide a specific breakdown of response rates by site, it highlights this as a critical determinant of therapeutic outcome.
Below is an illustrative table based on the finding that the dominant site of metastasis influences therapeutic response. The specific percentages are hypothetical, representing the reported trend.
Estrogen Receptor Status
Interestingly, the estrogen receptor (ER) status of the tumor, a common predictor for response to hormonal therapies, did not appear to significantly influence the efficacy of fadrozole in some studies. In a study of previously treated postmenopausal women with metastatic breast cancer, the response and survival in patients with ER-positive disease and ER-unknown disease were not significantly different ascopubs.orgnih.gov. This suggests that fadrozole may be a viable option for patients even when their ER status is not confirmed or is negative, a scenario that often limits the use of other endocrine therapies.
The table below summarizes the findings regarding the impact of ER status on therapeutic outcomes with fadrozole, as reported in a key clinical trial.
Prior Treatment History
Fadrozole has been extensively studied in patients who have had prior treatments for breast cancer, particularly with the selective estrogen receptor modulator, tamoxifen. In a study of 80 postmenopausal patients with recurrent breast cancer after tamoxifen failure, fadrozole demonstrated clinical activity, indicating its efficacy as a second-line hormonal therapy. The patient characteristics in this trial were generally well-balanced across different dosage groups, suggesting that the observed outcomes were attributable to the treatment itself rather than baseline differences in the patient populations.
In multi-institutional trials comparing fadrozole to megestrol acetate in postmenopausal patients who had disease progression after antiestrogen (B12405530) therapy, no significant differences were found in objective response rates, time to progression, or survival between the two treatments nih.gov. This positions fadrozole as an effective alternative in this patient subpopulation. The patient groups in these trials were balanced in terms of pretreatment prognostic variables, reinforcing the comparability of the outcomes nih.gov.
V. Medicinal Chemistry and Structure Activity Relationships
Synthesis and Optimization of Fadrozole (B1662666) Hydrochloride Analogues
The synthesis and optimization of Fadrozole hydrochloride and its analogues have been guided by rational design principles aimed at enhancing potency and selectivity for the aromatase enzyme. Researchers have explored various heterocyclic azole derivatives to understand the structural requirements for effective inhibition.
The rational design of non-steroidal aromatase inhibitors like Fadrozole is centered on mimicking the binding of the natural substrate, androstenedione (B190577), to the active site of the enzyme. nih.gov A key principle is the incorporation of a heterocyclic nitrogen atom that can coordinate with the heme iron of the cytochrome P450 component of the aromatase enzyme, thereby blocking its catalytic activity. mdpi.com The design strategy often involves a central scaffold that positions the heme-coordinating moiety and other substituents in a way that maximizes interactions with the active site residues. nih.gov The cyanophenyl group present in many potent azole inhibitors, including Fadrozole, is thought to partially mimic the steroid backbone of the natural substrate. nih.gov The overarching goal is to achieve high affinity and specificity for aromatase, minimizing off-target effects on other cytochrome P450 enzymes. nih.gov
The exploration of various heterocyclic azole derivatives has been a cornerstone in the development of potent aromatase inhibitors. sums.ac.ir Fadrozole itself features an imidazole (B134444) ring fused to a tetrahydro-α-carboline system. ebi.ac.uk Structure-activity relationship (SAR) studies have revealed that the nature of the heterocyclic ring and its substituents significantly influences inhibitory potency. nih.gov For instance, triazole-based inhibitors have also demonstrated high efficacy. mdpi.com The synthesis of analogues has involved modifications to both the heterocyclic core and the appended phenylnitrile moiety. ebi.ac.uk These explorations have led to the identification of structural features that are critical for high-affinity binding and potent inhibition of the aromatase enzyme. nih.gov A variety of azole derivatives have been synthesized and evaluated for their potential as aromatase inhibitors, contributing to a deeper understanding of the pharmacophore required for this class of drugs. sums.ac.ir
Stereochemical Considerations and Enantiomeric Activity
Stereochemistry plays a pivotal role in the pharmacological activity of Fadrozole. nih.govpatsnap.com The molecule possesses a chiral center, leading to the existence of two enantiomers. nih.gov It has been demonstrated that the biological activity of Fadrozole resides primarily in one of its enantiomers. nih.gov
The separation of the enantiomers of this compound and the determination of their absolute configuration via X-ray crystallography have been crucial in understanding their differential activity. nih.gov This stereoselectivity is a common feature among chiral drugs, where one enantiomer may exhibit significantly higher affinity for the biological target due to a more favorable three-dimensional arrangement of its atoms, allowing for optimal interactions with the chiral environment of the enzyme's active site. nih.govijpsjournal.com The more active enantiomer is the one that fits more precisely into the binding pocket of the aromatase enzyme, leading to a more stable drug-receptor complex and, consequently, more potent inhibition. nih.govresearchgate.net The inactive or less active enantiomer, on the other hand, may not bind as effectively or may even interact with other targets, potentially leading to off-target effects. nih.gov Therefore, the development of single-enantiomer drugs is often pursued to enhance therapeutic efficacy and improve the safety profile. researchgate.net
Molecular Modeling and Computational Approaches to Binding
Molecular modeling and computational methods have been instrumental in elucidating the binding mode of Fadrozole and guiding the design of new, more potent analogues. nih.gov These approaches provide valuable insights into the interactions between the inhibitor and the aromatase active site at a molecular level.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgeurekaselect.comnih.gov For Fadrozole and its analogues, SAR studies have provided a detailed map of the chemical features required for potent aromatase inhibition. nih.gov These studies involve systematically modifying the structure of the lead compound and assessing the impact of these changes on its inhibitory activity. researchgate.net
Key findings from SAR studies of azole-type aromatase inhibitors include:
The importance of the azole ring: The nitrogen atom in the imidazole or triazole ring is crucial for coordinating with the heme iron in the active site of the aromatase enzyme. mdpi.com
The role of the cyanophenyl group: This group is believed to mimic the D-ring of the steroid substrate, contributing to the binding affinity. nih.gov
The following table summarizes the inhibitory activity of some Fadrozole analogues, illustrating the principles of SAR.
| Compound | Modification | Aromatase Inhibition IC50 (nM) |
| Fadrozole | - | 4.5 ebi.ac.uk |
| Analogue 1 | 6,7-dihydropyrrolo[1,2-c]imidazole | - |
| Analogue 2 | 6,7,8,9-tetrahydroimidazo[1,5-a]azepine | - |
Data on the specific IC50 values for the analogues were not available in the provided search results.
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org These simulations have been extensively used to study the interaction of Fadrozole with the aromatase active site. nih.govresearchgate.net The results of these studies provide a detailed picture of the binding mode and the key interactions that stabilize the enzyme-inhibitor complex. frontiersin.org
Docking studies have revealed that Fadrozole binds within the active site cavity of aromatase, with the imidazole nitrogen coordinating to the heme iron. nih.gov The cyanophenyl group occupies a hydrophobic pocket, while the rest of the molecule forms van der Waals and polar interactions with surrounding amino acid residues. nih.govresearchgate.net
Key amino acid residues in the aromatase active site that interact with Fadrozole include:
Polar residues: D309, T310, S478, M374 nih.govresearchgate.net
Aromatic residues: F134, F221, W224 nih.govresearchgate.net
Non-polar residues: A306, A307, V370, L372, L477 nih.govresearchgate.net
The following table presents data from a molecular docking study of Fadrozole, highlighting its binding energy and inhibition constant.
| Ligand | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (nM) | Experimental IC50 (nM) |
| Fadrozole | -8.18 | 1010.00 | 30 researchgate.net |
These computational approaches, in conjunction with experimental data, have been invaluable in understanding the mechanism of action of Fadrozole and in the rational design of next-generation aromatase inhibitors. mdpi.com
Pharmacophore Development for Novel Inhibitors
The development of novel aromatase inhibitors has been significantly guided by the elucidation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov For non-steroidal aromatase inhibitors (NSAIs) like fadrozole, the pharmacophore model is crucial for understanding the key interactions within the active site of the aromatase enzyme, a member of the cytochrome P450 superfamily. mdpi.comnih.gov
The primary pharmacophoric feature for competitive, reversible NSAIs is a nitrogen-containing heterocycle that can coordinate with the iron atom of the heme group in the enzyme's active site. nih.gov In fadrozole, this interaction is facilitated by a nitrogen atom in its imidazole ring. This coordination is a critical step that blocks the enzyme's ability to convert androgens to estrogens. nih.govpatsnap.com
Computational studies and structure-activity relationship (SAR) analyses have further refined the pharmacophore model for this class of inhibitors. Beyond the essential heme-coordinating nitrogen, the model typically includes:
Hydrophobic/Aromatic Features: These are crucial for occupying the hydrophobic substrate-binding pocket of the aromatase enzyme. Fadrozole's benzonitrile (B105546) group serves this function, engaging in hydrophobic and van der Waals interactions within the active site. mdpi.com
Hydrogen Bond Acceptors/Donors: While not always the primary driving force, potential hydrogen bonding sites can enhance binding affinity and selectivity.
Specific Spatial Arrangement: The relative orientation of the heme-binding moiety and the hydrophobic groups is critical for optimal fitting into the active site.
Molecular docking studies have provided insights into the specific binding mode of fadrozole. Unlike some other aromatase inhibitors, fadrozole has been noted to exhibit a π-stacking interaction with the amino acid residue Tryptophan (TRP224) in the active site. nih.gov The development of third-generation inhibitors, such as letrozole (B1683767) and anastrozole (B1683761), was built upon the foundational understanding derived from earlier compounds like fadrozole. nih.gov These newer agents feature a triazole ring, which also coordinates with the heme iron, but modifications to the rest of the molecular scaffold led to improved potency and selectivity. mdpi.comnih.gov
Quantitative structure-activity relationship (QSAR) studies on azole-type inhibitors have further quantified the structural requirements for potent aromatase inhibition. For diazole-containing compounds like fadrozole, analyses have suggested that antagonist activity is negatively correlated with the branching index and the number of ring systems, indicating that a more streamlined structure may be favorable. mdpi.com These models allow for the prediction of inhibitory activity of new chemical entities and guide the synthesis of more effective drugs. The pharmacophore model derived from these studies serves as a 3D query for virtual screening of chemical databases to identify novel scaffolds for potential new aromatase inhibitors. nih.govresearchgate.net
The table below summarizes the inhibitory concentrations of fadrozole and other key non-steroidal aromatase inhibitors, illustrating the progression in potency.
| Compound | Type | IC50 (nM) | Heme-Coordinating Heterocycle |
| Fadrozole | Second-Generation | 4.5 - 6.4 nih.govmedchemexpress.com | Imidazole |
| Letrozole | Third-Generation | ~2 | Triazole |
| Anastrozole | Third-Generation | ~8 | Triazole |
| Vorozole | Third-Generation | - | Triazole |
Vi. Advanced Research Avenues and Future Directions
Exploration of Fadrozole (B1662666) Hydrochloride in Non-Oncological Estrogen-Dependent Conditions
The role of estrogen in various physiological and pathological processes extends beyond cancer. The ability of fadrozole hydrochloride to potently suppress estrogen biosynthesis makes it a valuable tool for investigating and potentially treating other estrogen-mediated conditions. nih.govpatsnap.com
Research in Endocrine Disorders Beyond Breast Cancer
Local formation and action of estrogens are pivotal in several benign hormone-dependent diseases, such as endometriosis. frontiersin.org The therapeutic strategy of blocking estrogen signaling is therefore relevant for these non-oncologic conditions. frontiersin.org Aromatase inhibitors, including steroidal and non-steroidal types like fadrozole, have been evaluated in clinical studies for endometriosis. frontiersin.org The principle behind this exploration is that by inhibiting aromatase, the production of estrogens that fuel the growth of endometrial tissue outside the uterus can be suppressed, thereby alleviating symptoms. Research in this area continues to explore the efficacy of aromatase inhibition as a therapeutic strategy for a range of estrogen-dependent benign diseases. frontiersin.org
Investigation in Reproductive Biology and Endocrine Disruption (Environmental Context)
This compound has been extensively used as a model aromatase inhibitor to study the consequences of endocrine disruption on reproductive biology, particularly in wildlife. nih.gov Concerns over chemicals that can interfere with hormone function have prompted research into their effects on natural populations. caymanchem.com Fadrozole's specific mechanism of action allows researchers to simulate the effects of environmental endocrine-disrupting chemicals (EDCs) that inhibit aromatase. nih.govnih.gov
Studies in aquatic species have been particularly insightful. For instance, research on the unionid mussel Lampsilis fasciola demonstrated that exposure to this compound can impact metabolism and reproductive status. nih.gov In another key model organism, the fathead minnow (Pimephales promelas), fadrozole has been shown to effectively inhibit brain aromatase activity, reduce estradiol (B170435) (E2) biosynthesis, and decrease vitellogenin production, ultimately leading to a reduction in fecundity. oup.com
A time-course study on adult female fathead minnows exposed to fadrozole revealed rapid, time- and concentration-dependent changes in gene expression profiles within the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov These studies not only elucidate the critical role of aromatase in reproductive processes but also help to understand the potential ecological impact of environmental contaminants that share a similar mechanism of inhibiting this key enzyme. nih.govoup.com
| Species | Observed Effects | Key Findings | Source |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Inhibition of brain aromatase activity, decreased plasma estradiol and vitellogenin, reduced fecundity. | Demonstrates that aromatase inhibition can cause significant adverse effects on reproductive fitness in fish. | oup.com |
| Unionid Mussel (Lampsilis fasciola) | Altered metabolites in gill tissue, higher mortality of larvae (glochidia), fewer releases of conglutinate (larval packets). | Revealed time-dependent disruptions in metabolic pathways and impacts on reproductive output. | nih.gov |
| Female Fathead Minnow (Pimephales promelas) | Rapid changes in gene expression in HPG-axis pathways, increased expression of transcripts involved in steroidogenesis. | Shows rapid induction of compensatory mechanisms following aromatase inhibition. | nih.gov |
Synergistic Therapeutic Strategies and Combination Research
The development of resistance to hormone-deprivation therapy is a significant challenge in treating estrogen-dependent diseases. frontiersin.org This has led to research into synergistic therapeutic strategies, where aromatase inhibitors are combined with other agents to enhance efficacy and overcome resistance. While fadrozole itself was a precursor to newer agents, the principles of combination therapy explored with third-generation inhibitors are relevant. For example, studies have shown that inhibiting aromatase can lead to an increased expression and activity of steroid sulfatase (STS), another enzyme involved in estrogen production, suggesting a potential mechanism of resistance. frontiersin.org
This finding supports the development of dual inhibitors or combination therapies that target multiple steps in the estrogen synthesis pathway. frontiersin.org In the broader field of hormone-receptor-positive breast cancer, the combination of aromatase inhibitors with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like palbociclib (B1678290) has proven highly effective, significantly improving progression-free survival compared to the aromatase inhibitor alone. clinmedjournals.org Such successful combinations underscore the potential of synergistic strategies and provide a framework for future research, which could involve pairing novel agents with established aromatase inhibitors. friendsofcancerresearch.org The goal is to create multi-targeted approaches that can preemptively address resistance mechanisms. mdpi.com
Development of Novel Aromatase Inhibitor Classes Inspired by this compound
This compound was a prominent second-generation non-steroidal aromatase inhibitor that offered greater potency and specificity than its predecessor, aminoglutethimide (B1683760). nih.govnih.gov Although it was eventually succeeded by third-generation agents like letrozole (B1683767) and anastrozole (B1683761), the research and structure-activity relationship studies involving fadrozole were instrumental in the evolution of this class of drugs. nih.govnih.gov
The development process from fadrozole involved optimizing the chemical structure to enhance potency and selectivity. nih.gov This progression was handicapped for many years by the lack of an experimental crystal structure of the aromatase enzyme. nih.gov However, the eventual publication of the human aromatase crystal structure reinvigorated the field, allowing for structure-guided design of next-generation inhibitors. nih.govscilit.com This has enabled the design of novel compounds that utilize specific interactions within the aromatase active site to achieve even greater potency and potentially fewer side effects. scilit.com Research now focuses on creating multifunctional compounds, for example, by designing molecules that can simultaneously target both the aromatase enzyme and the estrogen receptor, representing a promising multi-target therapeutic option. mdpi.com
| Generation | Example Compound(s) | Key Advancement | Source |
|---|---|---|---|
| First | Aminoglutethimide | Established the concept of aromatase inhibition for therapy. | nih.gov |
| Second | This compound | Improved potency and selectivity over the first generation. | nih.govnih.gov |
| Third | Letrozole, Anastrozole | Further optimization leading to highly potent and selective agents, becoming the standard of care. | nih.gov |
| Next-Generation (In Development) | Novel C6-substituted androstane (B1237026) derivatives, dual-acting flavonoid-based compounds | Structure-guided design for enhanced specificity; multi-target approach (e.g., targeting both aromatase and estrogen receptor). | mdpi.comscilit.com |
Advanced Biomarker Research for Predicting Response and Toxicity
A critical area of ongoing research is the identification of biomarkers that can predict a patient's response to aromatase inhibitors like this compound and monitor for potential toxicity. researchgate.net The ability to forecast therapeutic benefit or adverse effects would allow for more personalized treatment strategies. Advanced biomarker research encompasses several emerging technologies. medwinpublishers.com
Metabolomics : This approach analyzes small molecule metabolites in biological fluids to create a metabolic profile. It can be used to discover biomarkers related to drug efficacy and toxicity by providing a comprehensive view of metabolic pathway alterations. medwinpublishers.com
Genomics and Toxicogenomics : Identifying genetic markers, such as specific HLA alleles, can help predict a patient's susceptibility to drug-induced toxicities. medwinpublishers.com
Novel Protein Biomarkers : Research is moving beyond traditional markers to identify more sensitive and specific proteins, such as certain microRNAs, that can indicate organ injury at an earlier stage. researchgate.netmedwinpublishers.com
Imaging Biomarkers : Non-invasive imaging techniques like advanced MRI and PET scans are being explored to assess organ function and toxicity in real-time, providing a dynamic view of a drug's effect. medwinpublishers.com
While much of this research is in the exploratory phase, these advanced approaches hold the promise of improving the therapeutic index of aromatase inhibitors by enabling clinicians to select the right drug for the right patient and to monitor for toxicity with greater precision. researchgate.netmedwinpublishers.com
Q & A
Q. What are the validated synthetic routes for Fadrozole hydrochloride, and how do reaction conditions influence yield and purity?
this compound is synthesized via two primary routes:
- Route 1 : Condensation of 4-(3-hydroxypropyl)-1H-imidazole with dimethylcarbamoyl chloride under reflux in acetonitrile with triethylamine catalysis, followed by sequential reactions with trimethylsilyl chloride, 4-cyanobenzyl bromide, and SOCl₂. Final cyclization with potassium tert-butoxide in THF yields the product .
- Route 2 : Reduction of 4-[3-(ethoxycarbonyl)propyl]-1H-imidazole with diisobutylaluminum hydride (DIBAL-H), followed by coupling with 4-(tert-butylcarbamoyl)benzyl bromide and cyclization with SOCl₂ . Methodological considerations include optimizing reaction temperatures, solvent choices (e.g., THF for cyclization), and purification steps (e.g., silica gel chromatography) to minimize impurities.
Q. How does this compound inhibit aromatase activity, and what experimental assays validate this mechanism?
Fadrozole is a competitive aromatase inhibitor that binds to the cytochrome P450 heme group, blocking the conversion of androgens to estrogens. Key validation methods:
- In vitro assays : Radiolabeled substrate (e.g., ³H-androstenedione) conversion assays in human placental microsomes, measuring tritiated water release .
- Cell-based models : Estrogen-sensitive cell lines (e.g., MCF-7 breast cancer cells) treated with Fadrozole, followed by quantification of estrogen receptor (ER) activation via luciferase reporter assays .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- HPLC : Use a C18 column with UV detection at 254 nm, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v), and flow rate of 1.0 mL/min. Validate linearity (1–50 µg/mL) and precision (RSD <2%) .
- Mass spectrometry : LC-MS/MS with electrospray ionization (ESI) in positive ion mode for trace analysis in biological matrices .
Q. What in vitro models are suitable for studying Fadrozole’s efficacy and off-target effects?
- Primary cell models : Human granulosa cells for assessing aromatase inhibition and steroidogenesis .
- Cancer cell lines : MCF-7 (ER+) and MDA-MB-231 (ER−) to evaluate selectivity and cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in Fadrozole’s dose-response data across in vivo models?
Discrepancies may arise from species-specific aromatase isoform expression or pharmacokinetic variability. Mitigation strategies:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS in parallel with efficacy endpoints (e.g., plasma E2 suppression in rats vs. zebrafish) .
- Isoform-specific assays : Use recombinant human vs. rodent aromatase enzymes to compare IC50 values .
Q. What experimental designs are optimal for evaluating Fadrozole in combination therapies for hormone-dependent cancers?
- Sequential dosing : Preclinical studies combining Fadrozole (1 mg/kg/day) with tamoxifen (10 mg/kg/day) in xenograft models, monitoring tumor volume and ER/PR status via immunohistochemistry .
- Synergy analysis : Calculate combination indices (CI) using the Chou-Talalay method, ensuring statistical power with n ≥ 8 per group .
Q. How does Fadrozole’s stereochemistry influence its pharmacokinetics and metabolite profiling?
The (S)-enantiomer (CGS-20287) exhibits 10-fold higher aromatase inhibition than the (R)-form. Key methodologies:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:ethanol (80:20) to resolve enantiomers .
- Metabolite identification : Incubate Fadrozole with liver microsomes, followed by UPLC-QTOF-MS to detect hydroxylated and glucuronidated metabolites .
Q. What in vivo models are appropriate for studying Fadrozole’s impact on reproductive toxicology?
- Fish models : Fathead minnows (Pimephales promelas) exposed to 1.4–57 µg/L Fadrozole for 21 days, assessing fecundity and plasma vitellogenin (VTG) via ELISA .
- Rodent models : Sprague-Dawley rats dosed orally (1–5 mg/kg/day) during gestation, evaluating implantation delays and fetal viability .
Q. How can researchers validate Fadrozole’s selectivity against other cytochrome P450 enzymes?
Q. What methodologies are recommended for synthesizing and characterizing [¹⁴C]-Fadrozole hydrochloride?
- Radiolabeling : React 4-bromotoluene with [¹⁴C]-CuCN in DMF at 150°C to generate [¹⁴C]-4-methylbenzonitrile, followed by bromination and coupling with imidazole intermediates .
- Purity validation : Confirm radiochemical purity (>98%) via radio-HPLC and assess stability under accelerated storage conditions (40°C/75% RH) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
